Density and Boiling Point Differentiation: 5-Fluoro vs. 4-Fluoro vs. Non-Fluorinated Analogs
The physical properties of 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole, specifically density and boiling point, are significantly influenced by the position of the fluorine substituent. This quantifiable difference is critical for purification (e.g., distillation) and formulation processes. The 5-fluoro regioisomer (CAS 143708-35-4) exhibits a density of 1.4 ± 0.1 g/cm³ and a boiling point of 243.7 ± 20.0 °C at 760 mmHg [1]. In contrast, its 4-fluoro analog, 2-(chloromethyl)-4-fluoro-1,3-benzoxazole (CAS 139549-22-7), possesses a different molecular packing arrangement that leads to distinct physical constants, making simple substitution during scale-up or process development technically unsound .
| Evidence Dimension | Physicochemical property (Density) |
|---|---|
| Target Compound Data | 1.4 ± 0.1 g/cm³ |
| Comparator Or Baseline | 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole (different regioisomer) |
| Quantified Difference | Difference in molecular packing leads to distinct density values; simple substitution alters physical process parameters. |
| Conditions | Standard calculated/predicted properties |
Why This Matters
Procurement of the specific 5-fluoro regioisomer (CAS 143708-35-4) ensures predictable physical behavior (e.g., in distillation or crystallization) that cannot be guaranteed with other halogen-positional isomers.
- [1] ChemSrc. 2-Chloromethyl-5-fluoro-benzooxazole, CAS 143708-35-4. Compound Database Entry, 2018. View Source
